Head-to-Head Comparison: SOX10:332-340 vs SOX10:331-340 Peptide Sensitization Efficiency
The nonapeptide SOX10:332-340 (AWISKPPGV) and the overlapping decapeptide SOX10:331-340 (SAWISKPPGV) were tested for their ability to sensitize T2 target cells for recognition by the same tumor-infiltrating lymphocyte clone M37. SOX10:331-340 achieved target cell sensitization at a concentration of 10 pg/ml, whereas SOX10:332-340 required a 1,000-fold higher concentration of 10 ng/ml to elicit recognition [1]. This 3-log differential in sensitization efficiency, measured in an IFN-γ cytokine release assay using peptide-pulsed T2 cells co-cultured with CTL clone M37, directly demonstrates that the N-terminal serine residue present in the 331-340 decapeptide is critical for TCR engagement, despite both peptides containing the same core AWISKPPGV motif [1].
| Evidence Dimension | Peptide concentration required for T2 cell sensitization and CTL recognition (IFN-γ release) |
|---|---|
| Target Compound Data | SOX10:332-340 (AWISKPPGV): recognition at 10 ng/ml (~9.9 μM for a ~1 kDa peptide) |
| Comparator Or Baseline | SOX10:331-340 (SAWISKPPGV): recognition at 10 pg/ml (~9.9 nM) |
| Quantified Difference | ~1,000-fold (3 orders of magnitude) lower sensitization efficiency for SOX10:332-340 |
| Conditions | T2 cells (HLA-A*02:01+) pulsed with peptide at indicated concentrations for 2 h at 37°C; co-cultured with CTL clone M37; IFN-γ measured by ELISA after 18–24 h incubation [1] |
Why This Matters
For researchers designing peptide pools, tetramer reagents, or vaccine formulations, selecting the appropriate epitope length is critical; using SOX10:332-340 without acknowledging its 1,000-fold lower efficiency relative to SOX10:331-340 could lead to false-negative T-cell reactivity readouts.
- [1] Khong HT, Rosenberg SA. The Waardenburg syndrome type 4 gene, SOX10, is a novel tumor-associated antigen identified in a patient with a dramatic response to immunotherapy. Cancer Res. 2002 Jun 1;62(11):3020-3. Lines 165-173 (epitope identification), Fig. 1. View Source
